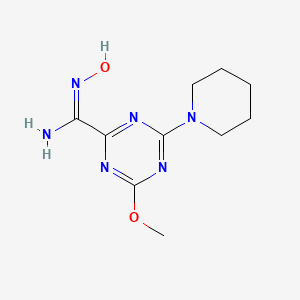![molecular formula C20H25N3O2 B5981210 2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B5981210.png)
2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxyphenylacetic acid with piperidine to form the corresponding amide. This intermediate is then reacted with 3-chloropyridine-2-carboxylic acid under suitable conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[2-(3-Hydroxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide
- 2-[3-[2-(3-Methylphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide
Uniqueness
2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-17-7-2-5-15(13-17)9-10-16-6-4-12-23(14-16)20-18(19(21)24)8-3-11-22-20/h2-3,5,7-8,11,13,16H,4,6,9-10,12,14H2,1H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUWXDBEYNFQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2CCCN(C2)C3=C(C=CC=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Dimethylamino)-2-[2-[2-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B5981132.png)
![7-(4-fluorobenzyl)-2-(3-methylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5981149.png)
![3-[1-(cyclopentylcarbonyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B5981160.png)
![N-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]acetamide](/img/structure/B5981166.png)
![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5981174.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5981178.png)
![N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)tryptophan](/img/structure/B5981183.png)


![2-[4-(BUTYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B5981207.png)
![N-(3-furylmethyl)-5-[1-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5981218.png)
![2-oxo-1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5981223.png)
![ETHYL (5Z)-5-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B5981234.png)
![N-[2-(dimethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5981241.png)
